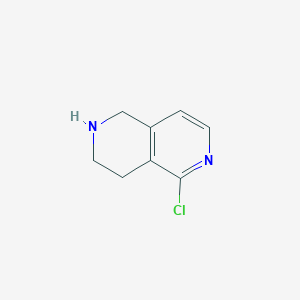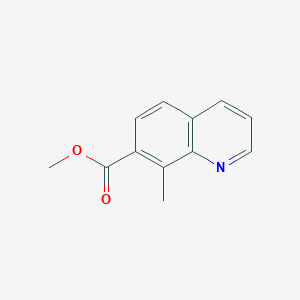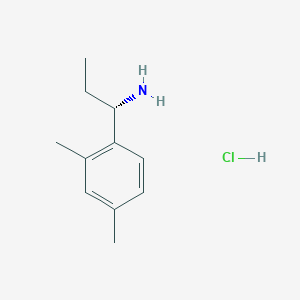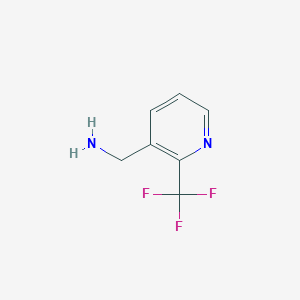
(2-(Trifluoromethyl)pyridin-3-yl)methanamine
Vue d'ensemble
Description
“(2-(Trifluoromethyl)pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1056162-06-1 . It has a molecular weight of 176.14 . The IUPAC name for this compound is [2-(trifluoromethyl)-3-pyridinyl]methanamine . It is typically stored in a dark place, sealed in dry, at 2-8°C . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7F3N2/c8-7(9,10)6-5(4-11)2-1-3-12-6/h1-3H,4,11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 176.14 . The compound is stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
Catalytic Applications in Organic Chemistry
One area of application for derivatives of (2-(Trifluoromethyl)pyridin-3-yl)methanamine is in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have been synthesized and characterized, showing good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Development of Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine, a derivative of this compound, have been synthesized and screened for anticonvulsant activity. Several compounds were found to exhibit significant seizure protection (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light
Iron(III) complexes involving derivatives of this compound have shown remarkable photocytotoxicity in red light to various cell lines. These complexes have been ingested in the nucleus of cells, indicating potential applications in targeted therapies (Basu et al., 2014).
Ligand Exchange and Spin State Equilibria Studies
In inorganic chemistry, derivatives of this compound have been used to study ligand exchange and spin state equilibria of Fe(II) complexes. These studies are essential for understanding the properties and behaviors of these complexes in different environments (Draksharapu et al., 2012).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes, derived from this compound, have been investigated for their anticancer activity. These complexes have shown promising results against various human cancerous cell lines, indicating their potential as therapeutic agents (Mbugua et al., 2020).
Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives
This compound has been used as a starting material in the efficient synthesis of imidazo[1,5-a]pyridine derivatives. This synthesis approach is valuable for creating compounds with potential applications in various fields of chemistry (Mihorianu et al., 2010).
Distinguishing Anions in Aqueous Solution
The compound 1-(6-(4-(dimesitylboryl)phenyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, a derivative of this compound, has been used to create sensors that can distinguish cyanide and fluoride anions in aqueous solutions, demonstrating potential in environmental and analytical chemistry applications (Zhang et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (2-(Trifluoromethyl)pyridin-3-yl)methanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight (17614 g/mol) suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action and efficacy .
Analyse Biochimique
Biochemical Properties
(2-(Trifluoromethyl)pyridin-3-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s biochemical interactions and overall activity within the cell .
Propriétés
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-5(4-11)2-1-3-12-6/h1-3H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMYVYYDDHHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717040 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056162-06-1 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



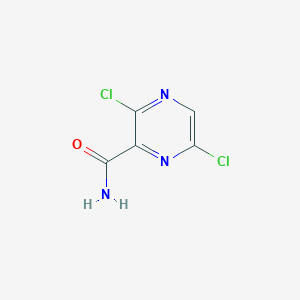

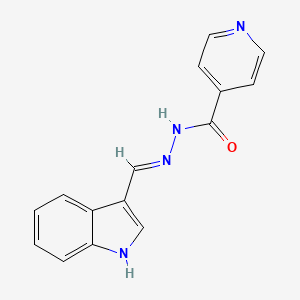
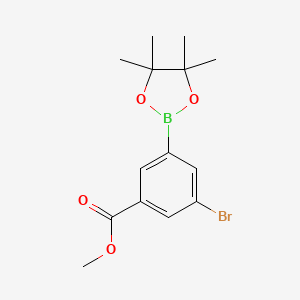
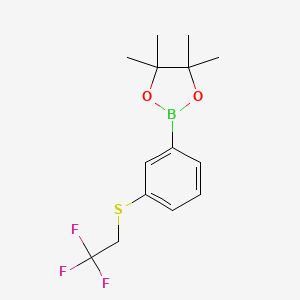
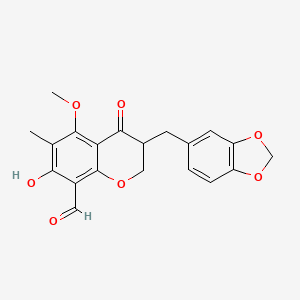
![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)
![(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride](/img/structure/B3026612.png)
